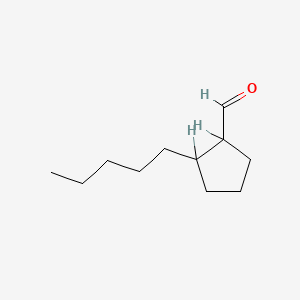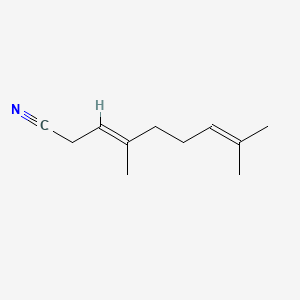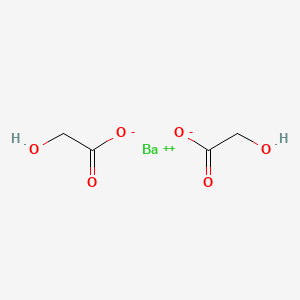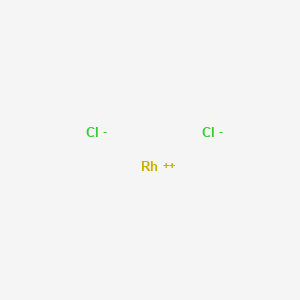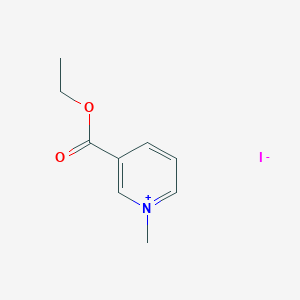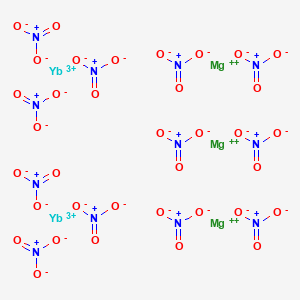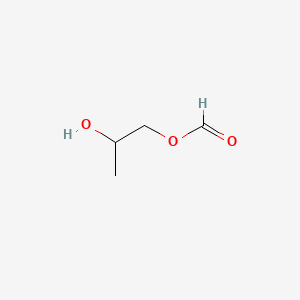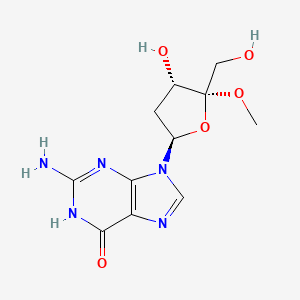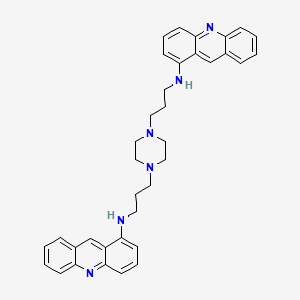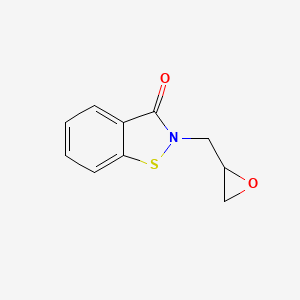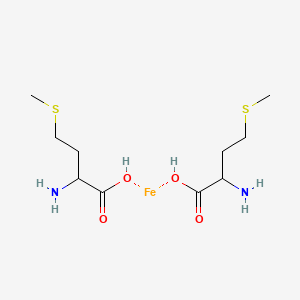
Bis(DL-methioninato-N,O)iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(DL-methioninato-N,O)iron is a coordination compound consisting of iron complexed with the amino acid methionine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(DL-methioninato-N,O)iron typically involves the reaction of iron salts with DL-methionine under controlled conditions. One common method includes dissolving iron(III) chloride in water and adding DL-methionine to the solution. The mixture is then stirred and heated to facilitate the formation of the complex. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(DL-methioninato-N,O)iron undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the coordination environment of the iron center and the nature of the ligands.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes. Substitution reactions result in new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Bis(DL-methioninato-N,O)iron has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of iron complexes.
Biology: The compound is investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research explores its potential as a therapeutic agent for treating iron deficiency and related disorders.
Industry: It is used in various industrial processes, including catalysis and material science.
Wirkmechanismus
The mechanism of action of Bis(DL-methioninato-N,O)iron involves its interaction with molecular targets and pathways in biological systems. The iron center plays a crucial role in redox reactions and electron transfer processes. The compound can interact with enzymes and proteins, influencing their activity and function. The methionine ligands also contribute to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(DL-methioninato-N,O)copper
- Bis(DL-methioninato-N,O)zinc
- Bis(DL-methioninato-N,O)cobalt
Uniqueness
Bis(DL-methioninato-N,O)iron is unique due to its specific coordination environment and the presence of methionine ligands. Compared to similar compounds, it exhibits distinct redox properties and reactivity patterns, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
82597-91-9 |
|---|---|
Molekularformel |
C10H22FeN2O4S2 |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
2-amino-4-methylsulfanylbutanoic acid;iron |
InChI |
InChI=1S/2C5H11NO2S.Fe/c2*1-9-3-2-4(6)5(7)8;/h2*4H,2-3,6H2,1H3,(H,7,8); |
InChI-Schlüssel |
MMJLAAAOEQVXJU-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(C(=O)O)N.CSCCC(C(=O)O)N.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


